4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that features a chromenone core linked to a piperazine moiety through an oxoethoxy bridge. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of the receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . Moreover, α1-ARs are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a crucial role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to identify promising lead compounds . These studies have highlighted several compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is primarily the modulation of the α1-ARs. This modulation can lead to the treatment of various neurological conditions . For instance, studies have shown a connection between Alzheimer’s disease (AD) and α1-ARs .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one are not fully understood. Compounds with similar structures have been shown to interact with various enzymes and proteins. For instance, piperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The nature of these interactions often involves the formation of non-covalent bonds between the compound and the active site of the enzyme or protein .
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For example, some piperazine derivatives have been found to have neuroprotective effects, attenuating the neurotoxic effects of certain substances and improving cognitive functions in animal models .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. Based on its structural similarity to other piperazine derivatives, it may exert its effects through interactions with various biomolecules. For instance, it could potentially bind to enzymes or receptors, leading to their activation or inhibition .
Metabolic Pathways
Similar compounds are often metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the chromenone core or the piperazine moiety.
Reduction: This can affect the oxoethoxy bridge or the chromenone core.
Substitution: This can occur at the methoxy group or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For its potential interactions with biological targets.
Medicine: As a candidate for drug development, particularly for its potential effects on neurological receptors.
Industry: In the development of new materials or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl-1H-1,2,4-triazol-5-one: Shares the piperazine and methoxyphenyl groups.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar piperazine structure with different core.
Uniqueness
The uniqueness of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one lies in its specific combination of the chromenone core and the piperazine moiety, which may confer unique pharmacological properties not seen in other similar compounds .
Properties
IUPAC Name |
4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-27-17-8-6-16(7-9-17)23-10-12-24(13-11-23)21(25)15-28-20-14-22(26)29-19-5-3-2-4-18(19)20/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSFNCYTRBMMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.